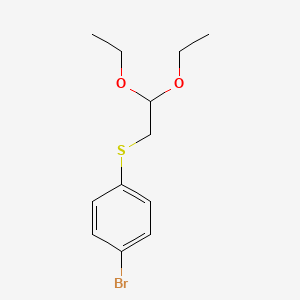

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKXVSLKUBXRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474221 | |

| Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96804-05-6 | |

| Record name | 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

CAS Number: 96804-05-6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. It is important to note that publicly accessible research on this specific compound is limited. The information presented herein is compiled from chemical supplier data and inferred from research on structurally similar compounds.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₇BrO₂S. It is classified as an organic building block, specifically a sulfide and an ether. This compound is typically available for research and development purposes and is not widely documented in peer-reviewed scientific literature regarding its biological activity or applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 96804-05-6 | AA Blocks, BLDpharm |

| Molecular Formula | C₁₂H₁₇BrO₂S | AA Blocks, CymitQuimica |

| Molecular Weight | 305.23 g/mol | AA Blocks, CymitQuimica |

| Appearance | Liquid | AA Blocks |

| Boiling Point | 344.87 °C at 760 mmHg | AA Blocks |

| Purity | Typically ≥95% | CymitQuimica |

| Storage Conditions | 2-8°C, Inert atmosphere | BLDpharm |

| SMILES | CCOC(OCC)CSC1=CC=C(Br)C=C1 | AA Blocks |

| InChI Key | PJKXVSLKUBXRSV-UHFFFAOYSA-N | CymitQuimica |

Synthesis

Proposed Experimental Protocol:

Reaction: Nucleophilic substitution of 4-bromothiophenol with 2-bromoacetaldehyde diethyl acetal.

Reagents and Materials:

-

4-bromothiophenol

-

2-bromoacetaldehyde diethyl acetal

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of 4-bromothiophenol in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the thiophenoxide salt.

-

Add 2-bromoacetaldehyde diethyl acetal to the reaction mixture, potentially dropwise to control any exothermic reaction.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

There is no direct evidence in the scientific literature of this compound being used in drug development. However, the structural motifs present in the molecule, namely the 4-bromophenyl and thioether linkages, are found in various biologically active compounds.

-

Aryl Halides: The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules for drug discovery.

-

Thioethers: The thioether linkage can be a key pharmacophore in certain drug classes. Furthermore, it can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity and physicochemical properties of the parent molecule.

Biological Activity Profile (Inferred)

The biological activity of this compound has not been reported. However, by examining structurally related compounds, we can infer potential areas of interest for future research.

-

Antimicrobial and Antifungal Activity: Many compounds containing a 4-bromophenyl moiety have demonstrated antimicrobial and antifungal properties. The lipophilicity conferred by the bromo group can enhance membrane permeability.

-

Anticancer Activity: The 4-bromophenyl group is present in numerous compounds investigated for their anticancer properties.

-

Enzyme Inhibition: Thioethers are known to interact with various biological targets, including enzymes, through coordination with metal centers or hydrophobic interactions.

It is crucial to emphasize that these are speculative applications based on structural analogy, and dedicated biological screening would be necessary to determine the actual activity of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Chemical suppliers may provide this information upon request with a purchase.

Conclusion

This compound is a readily available chemical intermediate. While its specific properties and applications are not well-documented in the scientific literature, its chemical structure suggests potential utility as a building block in the synthesis of more complex molecules for various research applications, including drug discovery. The lack of published biological data highlights an opportunity for further investigation into the potential pharmacological properties of this and related compounds. Researchers interested in this molecule are encouraged to perform their own characterization and biological screening.

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. Due to the limited availability of published research on this specific compound, this document focuses on its fundamental molecular characteristics. Information regarding detailed experimental protocols, biological activities, or associated signaling pathways is not available in the current scientific literature.

Chemical Identity and Properties

This compound is an organic compound containing a bromophenyl group, a sulfur atom (thioether), and a diethoxyethyl group. Its chemical structure suggests it may serve as a building block in organic synthesis, potentially for the introduction of the 4-bromophenylthio moiety or as a precursor for compounds with masked aldehyde functionalities.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₇BrO₂S | [1][2][3][4][5] |

| Molecular Weight | 305.23 g/mol | [1][3][4][5] |

| Boiling Point | 344.87°C at 760 mmHg | [2] |

| Form | Liquid | [2] |

| Purity | Typically ≥95.0% | [1] |

| CAS Number | 96804-05-6 | [1][2][3] |

Experimental Information

A thorough review of scientific databases and literature did not yield specific, peer-reviewed experimental protocols for the synthesis or application of this compound. The compound is commercially available from several suppliers for research purposes.[1][6]

Proposed Synthesis Workflow

Based on general principles of organic chemistry, a plausible synthetic route to this compound could involve the nucleophilic substitution reaction between 4-bromothiophenol and 2-bromo-1,1-diethoxyethane. This reaction would likely be carried out in the presence of a base to deprotonate the thiophenol, thus activating it as a nucleophile.

The logical workflow for this proposed synthesis is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]

- 3. 96804-05-6|this compound|BLD Pharm [bldpharm.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. aablocks.com [aablocks.com]

- 6. cymitquimica.com [cymitquimica.com]

Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key intermediate in various chemical and pharmaceutical research applications. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol based on analogous reactions, and a summary of known quantitative data.

Overview of the Synthesis Route

The synthesis of this compound (CAS 96804-05-6) is most effectively achieved through a nucleophilic substitution reaction. The proposed and most logical synthetic pathway involves the reaction of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal.

In this reaction, the thiol group of 4-bromothiophenol acts as a nucleophile, displacing the bromide ion from 2-bromo-1,1-diethoxyethane. The reaction is typically facilitated by a base to deprotonate the thiol, thereby increasing its nucleophilicity. An aprotic polar solvent is generally used to solvate the reactants and facilitate the reaction.

Physicochemical Properties and Data

A summary of the key quantitative data for the starting materials and the final product is presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) | Boiling Point (°C) |

| 4-Bromothiophenol | 106-53-6 | C₆H₅BrS | 189.07 | Colorless crystals | ≥98 | 230.5 |

| 2-Bromo-1,1-diethoxyethane | 2032-35-1 | C₆H₁₃BrO₂ | 197.07 | Liquid | ≥97 | 178-180 |

| This compound | 96804-05-6 | C₁₂H₁₇BrO₂S | 305.23 | Liquid | ≥95[1] | 344.87 at 760 mmHg[2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. It is important to note that this protocol is based on established procedures for analogous S-alkylation reactions of thiophenols and O-alkylation of phenols with 2-bromo-1,1-diethoxyethane, as a specific published procedure for the target molecule was not identified in the literature search.

Materials:

-

4-Bromothiophenol

-

2-Bromo-1,1-diethoxyethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromothiophenol (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 4-bromothiophenol. To this solution, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Electrophile: While stirring the suspension, add 2-bromo-1,1-diethoxyethane (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key intermediate in various chemical research and development applications. This document outlines the necessary precursors, a detailed experimental protocol based on established chemical principles, and quantitative data for the materials involved.

Core Synthesis Strategy: Nucleophilic Substitution

The most direct and widely applicable method for the synthesis of this compound is via a nucleophilic substitution reaction. This approach involves the S-alkylation of 4-bromothiophenol with a suitable 2,2-diethoxyethyl halide. The thiol group of 4-bromothiophenol acts as a potent nucleophile, readily displacing the halide to form the desired thioether linkage.

Starting Materials

The synthesis requires two primary starting materials, the properties of which are summarized in the table below.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| 4-Bromothiophenol | BrC₆H₄SH | C₆H₅BrS | 189.07 | 106-53-6 | White to light yellow crystalline powder, acts as the nucleophile.[1][2] |

| 2-Bromo-1,1-diethoxyethane | BrCH₂CH(OCH₂CH₃)₂ | C₆H₁₃BrO₂ | 197.07 | 2032-35-1 | Also known as Bromoacetaldehyde diethyl acetal, it is the electrophilic alkylating agent.[3][4] |

Experimental Protocol

This section details a generalized experimental procedure for the synthesis of this compound.

Reaction:

4-Bromothiophenol + 2-Bromo-1,1-diethoxyethane → this compound + HBr

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1 equivalent) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.1-1.5 equivalents), to the solution. The base will deprotonate the thiol group to form the more nucleophilic thiolate anion.

-

Alkylation: To the stirred solution, add 2-bromo-1,1-diethoxyethane (1-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then typically heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

References

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Technical Guide to Safety and Handling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of safety and handling precautions for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. A thorough risk assessment should be conducted before any handling of this chemical.

Core Safety Information

This section summarizes the essential safety data for this compound, providing a quick reference for hazard identification and immediate precautions.

Chemical Identification and Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 96804-05-6 |

| Molecular Formula | C₁₂H₁₇BrO₂S |

| Molecular Weight | 305.23 g/mol [1][2][3] |

| Physical Form | Liquid[2] |

| Purity | Typically >95.0%[3] |

GHS Hazard Classification

The Globally Harmonized System (GHS) classification indicates the primary hazards associated with this compound.

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[4] H401: Toxic to aquatic life.[4] |

Handling and Storage Protocols

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

| Protection Area | Specification |

| Eye/Face Protection | Chemical safety goggles or a full-face shield, approved under standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[4] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |

Safe Handling and Storage

| Condition | Requirement |

| Handling | Avoid contact with skin and eyes.[5] Do not breathe vapors or mist. Do not eat, drink, or smoke in the work area.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][4] |

| Storage | Store in a tightly sealed container in an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1][2] |

Emergency and First-Aid Procedures

Immediate and appropriate response to exposure is crucial.

| Exposure Scenario | First-Aid Response |

| If Swallowed | Call a POISON CENTER or doctor immediately.[4] Rinse mouth with water.[4] Do NOT induce vomiting.[6] |

| If on Skin | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4] |

| If Inhaled | Move the individual to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if you feel unwell. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |

Experimental Safety Protocols

The GHS hazard classifications are based on standardized toxicological testing. The methodologies for these key assessments are detailed below.

Acute Oral Toxicity (OECD Guideline 420)

This test determines the "Harmful if swallowed" (H302) classification.

-

Principle: The Fixed Dose Procedure is a method to assess acute oral toxicity that avoids using death as an endpoint, relying instead on the observation of clear signs of toxicity at one of a series of fixed dose levels.[4]

-

Methodology:

-

Animal Model: The test is typically conducted using rats, usually females.[4]

-

Procedure: A sighting study is performed to determine the appropriate starting dose. Subsequently, animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of toxicity at one dose determines the next dose.[5]

-

Administration: The substance is administered by oral gavage. Animals are typically fasted before dosing.

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Classification: The substance is classified according to the GHS based on the dose at which evident toxicity is observed.[4]

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the "Causes skin irritation" (H315) classification.

-

Principle: This in vivo test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[1]

-

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.[2][6]

-

Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a patch of shaved skin (approximately 6 cm²).[2] The patch is then covered with a gauze dressing.

-

Exposure and Observation: The substance is typically left in contact with the skin for 4 hours.[2] After removal, the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reversibility of any observed effects is assessed for up to 14 days.[1]

-

Classification: The substance is classified based on the mean scores of the skin reactions.

-

Aquatic Toxicity - Acute Immobilization Test (OECD Guideline 202)

This test determines the "Toxic to aquatic life" (H401) classification.

-

Principle: This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna (water fleas), by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.[7][8][9]

-

Methodology:

-

Test Organism: Young daphnids (<24 hours old) are used.[7][9]

-

Procedure: The daphnids are exposed to a range of at least five concentrations of the test substance in water, along with a control group.[7][10]

-

Exposure Conditions: The test is conducted for 48 hours under controlled lighting and temperature (20 ± 2 °C). The daphnids are not fed during the exposure period.[7]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation of the test vessel.[7]

-

Endpoint: The 48-hour EC50 value is calculated and used for classification.[10][11]

-

Safe Handling Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: A logical workflow for handling hazardous chemicals and responding to emergencies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nucro-technics.com [nucro-technics.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 8. oecd.org [oecd.org]

- 9. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

Technical Guide: Storage and Handling of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane (CAS No. 96804-05-6), based on its chemical properties. It includes a summary of storage parameters, general protocols for handling air- and moisture-sensitive compounds, and a logical framework for determining appropriate storage conditions.

Core Storage Recommendations

This compound is a liquid organic compound that requires specific storage conditions to maintain its chemical integrity.[1] The primary recommendations from chemical suppliers are summarized below.

Table 1: Quantitative Storage and Physical Data

| Parameter | Value | Source |

| Storage Temperature | 2-8°C | [1][2] |

| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | [2] |

| Environment | Dry Area | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 344.87°C at 760 mmHg | [1] |

Chemical Rationale for Storage Conditions

The storage recommendations are dictated by the three primary functional groups within the molecule: a bromo-aromatic ring, a thioether (sulfane) linkage, and an acetal group. Understanding the reactivity of these groups provides the scientific basis for the prescribed storage conditions.

-

Acetal Group (diethoxyethyl) : Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to their constituent aldehyde and alcohols in the presence of acid and water. To prevent this degradation, storage in a dry environment is crucial.

-

Thioether (Sulfane) Linkage : Thioethers can be sensitive to oxidation, which can convert the sulfide to a sulfoxide or a sulfone. While not highly reactive, long-term exposure to atmospheric oxygen can lead to degradation. Storage under an inert atmosphere minimizes this oxidative risk.

-

Bromo-Aromatic Group : The bromophenyl group is relatively stable. However, like many halogenated organic compounds, it should be stored away from reactive materials. Standard safe chemical storage practices apply.

The recommendation for refrigeration (2-8°C) is a general best practice for preserving the long-term stability of complex organic molecules by slowing down potential degradation pathways.

Experimental Protocols for Handling

Given the requirement for storage in a dry, inert atmosphere, this compound should be handled as an air- and moisture-sensitive liquid. The following are general experimental protocols for such compounds.

Protocol 3.1: General Handling of Air- and Moisture-Sensitive Liquids

This protocol outlines the steps for safely handling the compound in a laboratory setting.

Equipment:

-

A Schlenk line or a glove box with an inert atmosphere (Nitrogen or Argon).

-

Dry, oven-baked glassware.

-

Inert gas source with a bubbler.

-

Syringes and needles (oven-dried).

-

Septa.

Procedure:

-

Glassware Preparation : Ensure all glassware is thoroughly dried in an oven at a temperature greater than 100°C for several hours and cooled under a stream of inert gas or in a desiccator.

-

Inert Atmosphere Setup : Assemble the glassware on a Schlenk line or inside a glove box. If using a Schlenk line, flush the system with an inert gas, using a bubbler to monitor the gas flow.

-

Reagent Transfer :

-

For transfers outside a glovebox, use a syringe that has been purged with inert gas.

-

Puncture the septum of the reagent bottle with the needle of the purged syringe.

-

Introduce a positive pressure of inert gas into the reagent bottle through a second needle connected to the Schlenk line.

-

Draw the desired volume of the liquid into the syringe. The positive pressure in the bottle will assist in filling the syringe.

-

Transfer the liquid to the reaction vessel by piercing the septum on the vessel.

-

-

Storage of Aliquots : If smaller portions of the compound are needed, they can be transferred to smaller, septum-sealed vials under an inert atmosphere and stored under the recommended conditions.

Logical Workflow for Determining Storage Conditions

The following diagram illustrates the logical process for determining the appropriate storage conditions for a chemical like this compound, based on an analysis of its functional groups.

Caption: Logical workflow for determining chemical storage conditions.

Safety and Incompatibility

While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available from major suppliers, general safety precautions for halogenated organic sulfides should be followed.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Incompatible Materials : Avoid strong oxidizing agents, which can react with the thioether linkage, and strong acids, which can hydrolyze the acetal group.

-

Disposal : Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

This guide is intended for use by qualified professionals. Always consult available safety data and institutional safety protocols before handling any chemical.

References

An In-depth Technical Guide to the Potential Applications of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a versatile, yet underutilized, reagent in organic synthesis. Its unique structural features, combining a bromo-functionalized aromatic ring, a protected aldehyde in the form of a diethyl acetal, and a sulfide linkage, position it as a valuable precursor for the construction of complex heterocyclic frameworks. This technical guide explores the primary potential application of this compound: the synthesis of 4-bromobenzo[b]thiophene, a key intermediate in the development of pharmaceuticals. This document provides a comprehensive overview of the proposed synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its use in a research and development setting.

Introduction: The Synthetic Potential of this compound

The strategic placement of functional groups in this compound offers multiple avenues for synthetic transformations. The bromo-substituent on the phenyl ring is primed for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse molecular fragments. The sulfide bridge provides the necessary sulfur atom for the formation of thiophene-containing heterocycles. Crucially, the 2,2-diethoxyethyl group serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in intramolecular cyclization reactions.

The convergence of these functionalities makes this compound an ideal starting material for the synthesis of substituted benzo[b]thiophenes. Benzo[b]thiophene moieties are prevalent in a wide array of biologically active molecules and functional materials. Notably, 4-bromobenzo[b]thiophene is a critical intermediate in the synthesis of the antipsychotic drug brexpiprazole.[1]

Core Application: Synthesis of 4-Bromobenzo[b]thiophene

The most promising application of this compound is its direct conversion to 4-bromobenzo[b]thiophene via an acid-catalyzed intramolecular cyclization. This reaction proceeds through the in situ deprotection of the diethyl acetal to reveal an aldehyde, which then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenyl ring, followed by dehydration to afford the aromatic benzo[b]thiophene core.

Proposed Reaction Pathway

The proposed mechanism involves three key steps:

-

Acetal Deprotection: In the presence of a strong acid, the diethyl acetal is hydrolyzed to unveil the reactive aldehyde functionality.

-

Electrophilic Cyclization: The protonated aldehyde acts as an electrophile, and the electron-rich carbon atom ortho to the sulfide group on the phenyl ring acts as a nucleophile, leading to the formation of a six-membered ring intermediate.

-

Dehydration: The resulting alcohol intermediate is readily dehydrated under the acidic conditions to yield the stable, aromatic 4-bromobenzo[b]thiophene.

The following diagram illustrates this proposed reaction pathway:

Caption: Proposed reaction pathway for the synthesis of 4-bromobenzo[b]thiophene.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | 96804-05-6 | C₁₂H₁₇BrO₂S | 305.23 | 1.0 |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Hn+2PnO3n+1 | Variable | Catalytic/Solvent |

| 4-Bromobenzo[b]thiophene | 5118-13-8 | C₈H₅BrS | 213.09 | - |

Note: Yields for this specific reaction are not yet published, but similar acid-catalyzed cyclizations of arylthioacetaldehyde acetals report yields in the range of 70-85%.[2]

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of 4-bromobenzo[b]thiophene from this compound. This protocol is based on established methods for similar transformations.[2]

Synthesis of 4-Bromobenzo[b]thiophene

Materials:

-

This compound (1.0 eq)

-

Polyphosphoric acid (PPA) (10-20 eq by weight)

-

Chlorobenzene (solvent)

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add polyphosphoric acid (e.g., 50 g).

-

Heat the PPA to 120-130 °C with stirring in an oil bath.

-

Dissolve this compound (e.g., 0.05 mol, 15.26 g) in chlorobenzene (20 mL).

-

Add the solution of the starting material dropwise to the hot PPA over a period of approximately 1 hour.

-

After the addition is complete, continue to stir the reaction mixture at 120-130 °C for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

-

Extract the aqueous mixture with chlorobenzene (2 x 50 mL).

-

Combine the organic layers and wash with a 10% aqueous solution of sodium bicarbonate (50 mL) and then with saturated brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) to afford pure 4-bromobenzo[b]thiophene as a colorless oil.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-bromobenzo[b]thiophene.

Caption: General experimental workflow for the synthesis of 4-bromobenzo[b]thiophene.

Conclusion and Future Outlook

This compound holds significant potential as a readily available precursor for the efficient synthesis of 4-bromobenzo[b]thiophene, a valuable intermediate in medicinal chemistry. The proposed acid-catalyzed cyclization offers a direct and potentially high-yielding route to this important heterocyclic compound. Further research into optimizing the reaction conditions, exploring alternative acid catalysts, and expanding the scope to synthesize other substituted benzo[b]thiophenes is warranted. The strategic positioning of the bromo-substituent also opens up possibilities for subsequent functionalization, making this synthetic route highly attractive for the generation of diverse molecular libraries for drug discovery and materials science applications.

References

The Strategic Role of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key chemical intermediate, for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its significant application in the formation of the benzothiophene scaffold, a core structure in various pharmaceuticals.

Core Chemical Properties

This compound, with the CAS number 96804-05-6, is a commercially available organosulfur compound. Its key properties are summarized in the table below, providing a foundational understanding of this intermediate.[1][2]

| Property | Value |

| Molecular Formula | C₁₂H₁₇BrO₂S |

| Molecular Weight | 305.23 g/mol [1][2] |

| CAS Number | 96804-05-6[1][2] |

| Appearance | Typically a liquid |

| Purity | Commercially available up to 95.0%[2] |

| Boiling Point | 344.87°C at 760 mmHg |

| Storage Conditions | 2-8°C, under an inert atmosphere |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the nucleophilic substitution of bromoacetaldehyde diethyl acetal with 4-bromothiophenol. The following protocol is based on analogous reactions of phenols with bromoacetaldehyde diethyl acetal and provides a reliable method for obtaining the target intermediate.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

4-Bromothiophenol

-

Bromoacetaldehyde diethyl acetal

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromothiophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at 60°C for 1 hour under an inert atmosphere (e.g., nitrogen or argon).

-

To this mixture, add bromoacetaldehyde diethyl acetal (1.5 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a 5% sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Application as a Key Intermediate in Benzothiophene Synthesis

This compound is a valuable precursor for the synthesis of 4-bromobenzo[b]thiophene. This transformation is a critical step in the production of various pharmaceutical compounds. Benzothiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[3] Notably, 4-bromobenzo[b]thiophene is a key intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole, used in the treatment of schizophrenia.[4]

The synthesis of 4-bromobenzo[b]thiophene from a structurally analogous intermediate is achieved through an acid-catalyzed intramolecular cyclization, a reaction similar in principle to the Pomeranz–Fritsch reaction for isoquinoline synthesis.[5][6]

Experimental Workflow for the Synthesis of 4-Bromobenzo[b]thiophene:

References

- 1. Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key intermediate in various chemical research and drug development applications. This document details a probable synthetic route, a complete experimental protocol, and relevant chemical data.

Introduction

This compound is an organic compound of interest for its potential applications in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group, a thioether linkage, and a protected aldehyde functionality (diethyl acetal), makes it a versatile building block for the synthesis of more complex molecules. This guide focuses on the most chemically plausible and accessible method for its preparation: the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane.

Synthesis Pathway

The synthesis of this compound is predicated on a nucleophilic substitution reaction. The key transformation involves the formation of a carbon-sulfur bond between the sulfur atom of 4-bromothiophenol and the electrophilic carbon of 2-bromo-1,1-diethoxyethane. To facilitate this reaction, the weakly acidic thiol proton of 4-bromothiophenol is first removed by a base to generate the more nucleophilic thiophenolate anion. This anion then readily displaces the bromide ion from 2-bromo-1,1-diethoxyethane to yield the desired product.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. The yield is an estimate based on analogous reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) | CAS Number |

| 4-Bromothiophenol | C₆H₅BrS | 189.07 | Colorless crystals | ≥95 | 106-53-6 |

| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | Liquid | ≥97 | 2032-35-1 |

| This compound | C₁₂H₁₇BrO₂S | 305.23 | Not specified | ≥95 | 96804-05-6 |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of analogous aryl ethers.

Materials:

-

4-Bromothiophenol

-

2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromothiophenol (1.0 equivalent) in anhydrous DMF.

-

Base Addition: To the stirred solution, add potassium hydroxide (2.0 equivalents) or potassium carbonate (2.0 equivalents) portion-wise at room temperature.

-

Addition of Alkylating Agent: Slowly add 2-bromo-1,1-diethoxyethane (1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for approximately 6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 5% aqueous NaOH solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

-

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: A step-by-step workflow for the synthesis of the target compound.

Safety Considerations

-

4-Bromothiophenol is toxic and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.

-

2-Bromo-1,1-diethoxyethane is a lachrymator. Avoid inhalation and contact with skin and eyes.

-

DMF is a skin irritant and can be absorbed through the skin.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

This guide provides a robust framework for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the reaction conditions for their specific setup and scale.

commercial suppliers of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a halogenated aromatic sulfane of interest in synthetic and medicinal chemistry. This document details its chemical properties, commercial availability, a plausible synthetic route with an experimental protocol, and its classification within chemical ontologies.

Chemical Properties and Commercial Availability

This compound is a chemical compound with the molecular formula C₁₂H₁₇BrO₂S and a molecular weight of approximately 305.23 g/mol .[1] It is classified as a halogenated benzene, an ether, and a sulfide. This compound is available from various commercial suppliers, and key identifying information is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 96804-05-6 | [1][2] |

| Molecular Formula | C₁₂H₁₇BrO₂S | [1] |

| Molecular Weight | 305.23 | [1] |

| Purity | Typically ≥95% | [1] |

Table 1: Physicochemical Properties of this compound

The following table lists some of the commercial suppliers for this compound. Pricing and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 95.0% | 100mg, 250mg, 1g |

| BLDpharm | - | Inquire |

| Fluorochem | - | Inquire |

Table 2: Commercial Suppliers of this compound

Synthesis of this compound

A plausible and commonly employed method for the synthesis of aryl thioethers is the S-alkylation of a thiophenol. In the case of this compound, this involves the reaction of 4-bromothiophenol with bromoacetaldehyde diethyl acetal.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of 4-bromothiophenol, generated in situ by a base, attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal, displacing the bromide ion.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a similar O-alkylation procedure)

This protocol is adapted from a general procedure for the alkylation of phenols with bromoacetaldehyde diethyl acetal and should be optimized for the specific reactants.[3]

Materials:

-

4-Bromothiophenol

-

Bromoacetaldehyde diethyl acetal

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromothiophenol (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equiv.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenoxide.

-

Add bromoacetaldehyde diethyl acetal (1.2 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Potential Applications and Research Context

While specific biological activities or applications for this compound have not been extensively reported in peer-reviewed literature, its structural motifs suggest potential areas of interest for researchers. Aryl sulfides are a class of compounds with a broad range of applications in medicinal chemistry and materials science. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, making it a versatile building block in organic synthesis.

The 2,2-diethoxyethyl moiety is a protected aldehyde. This functional group can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then be used in various subsequent chemical transformations.

Experimental Workflow: Deprotection and Further Reactions

The following diagram illustrates a potential experimental workflow starting from this compound.

Caption: Potential workflow for the use of the title compound in synthesis.

Conclusion

This compound is a commercially available and synthetically accessible chemical compound. Its utility as a research chemical likely stems from its potential as a building block in the synthesis of more complex molecules, owing to the presence of a modifiable bromine atom and a protected aldehyde functionality. Further research is needed to explore its potential biological activities and applications in drug discovery and materials science.

References

An In-depth Technical Guide: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane as a Precursor for the Synthesis of Thieno[3,2-b]thiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the preparation of thieno[3,2-b]thiophenes, a critical heterocyclic scaffold in medicinal chemistry and materials science, utilizing (4-Bromophenyl)(2,2-diethoxyethyl)sulfane as a key precursor. Thieno[3,2-b]thiophenes are known for their diverse applications, including in the development of organic semiconductors and as core structures in various pharmacologically active compounds. While direct literature precedent for the specific conversion of this compound to thieno[3,2-b]thiophenes is limited, this guide proposes a plausible synthetic route based on established principles of organic synthesis, including intramolecular electrophilic cyclization reactions.

Proposed Synthetic Strategy

The proposed synthesis involves a two-step process commencing with the acid-catalyzed hydrolysis of the diethyl acetal in this compound (1) to yield the corresponding aldehyde, (4-bromophenylthio)acetaldehyde (2). This intermediate is then proposed to undergo an intramolecular cyclization, followed by a subsequent ring-closing reaction to form the thieno[3,2-b]thiophene core. This strategy is analogous to well-established reactions in heterocyclic synthesis, such as the Pomeranz-Fritsch synthesis of isoquinolines, which relies on an acid-catalyzed intramolecular cyclization.

Data Presentation

The following table summarizes the expected reactants and products for the proposed synthesis. Please note that yields are hypothetical and would require experimental validation.

| Step | Reactant(s) | Product(s) | Proposed Reagents/Conditions | Hypothetical Yield (%) |

| 1 | This compound | (4-bromophenylthio)acetaldehyde | HCl (aq), THF | 90-95 |

| 2 | (4-bromophenylthio)acetaldehyde | 5-Bromothieno[3,2-b]thiophene | Polyphosphoric acid (PPA), heat | 40-60 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic steps. These protocols are based on standard organic chemistry laboratory techniques and reaction conditions for similar transformations.

Step 1: Synthesis of (4-bromophenylthio)acetaldehyde (2)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1) (10.0 g, 31.1 mmol) and tetrahydrofuran (THF, 100 mL).

-

Acidic Hydrolysis: To the stirring solution, add 1 M aqueous hydrochloric acid (50 mL).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude aldehyde (2). The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-Bromothieno[3,2-b]thiophene (3)

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place polyphosphoric acid (PPA, 50 g). Heat the PPA to 80-90 °C with stirring.

-

Cyclization Reaction: Slowly add the crude (4-bromophenylthio)acetaldehyde (2) (5.0 g, 21.6 mmol) to the hot PPA.

-

Heating and Monitoring: Increase the temperature of the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction by TLC.

-

Workup: Allow the reaction mixture to cool to approximately 60 °C and then pour it carefully onto crushed ice (200 g).

-

Extraction and Purification: Extract the resulting aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford 5-Bromothieno[3,2-b]thiophene (3).

Visualization of Proposed Pathways

The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the key components of the synthesis.

Caption: Proposed two-step synthesis of 5-Bromothieno[3,2-b]thiophene.

Caption: Logical workflow from precursor to the final thieno[3,2-b]thiophene product.

An In-depth Technical Guide to the Reactivity of the Sulfide Group in (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the sulfide group in (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. This compound, possessing both an aryl halide and a protected aldehyde functionality in proximity to the sulfur atom, presents a versatile platform for a variety of chemical transformations. This document details the principal reactions of the sulfide moiety, including oxidation, alkylation, and its participation in metal-catalyzed cross-coupling reactions. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound is a bifunctional organic molecule that holds significant potential as a building block in medicinal chemistry and materials science. The presence of a reactive sulfide linkage, a synthetically versatile aryl bromide, and a stable diethyl acetal protecting group for a latent aldehyde functionality makes it an attractive substrate for complex molecule synthesis. The reactivity of the sulfide group is of particular interest as it can be selectively targeted to introduce further molecular complexity. This guide will focus on the key transformations involving the sulfur atom, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Core Reactivity of the Sulfide Group

The sulfide group in this compound exhibits reactivity characteristic of aryl alkyl sulfides. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. The adjacent aryl and alkyl groups influence its reactivity through electronic and steric effects.

Oxidation to Sulfoxide and Sulfone

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are valuable as they can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and chemical reactivity.

Reaction Pathway:

Caption: Oxidation of the sulfide to sulfoxide and sulfone.

Experimental Protocol: Oxidation to Sulfoxide

A common method for the selective oxidation of a sulfide to a sulfoxide involves the use of a mild oxidizing agent such as sodium periodate.

-

Materials: this compound, Sodium periodate (NaIO₄), Methanol, Water.

-

Procedure:

-

Dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium periodate (1.1 mmol) portion-wise over 15 minutes while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

-

Purify the product by column chromatography on silica gel.

-

| Reactant | Product | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | (4-Bromophenyl)(2,2-diethoxyethyl)sulfoxide | NaIO₄ | Methanol/Water | 0 | 4-6 | >90 (Typical) |

| This compound | (4-Bromophenyl)(2,2-diethoxyethyl)sulfone | H₂O₂ / Acetic Acid | Acetic Acid | 25-50 | 12-24 | >85 (Typical) |

Table 1: Summary of Oxidation Reactions.

Alkylation to form Sulfonium Salts

The nucleophilic sulfur atom can be alkylated by treatment with alkyl halides to form sulfonium salts. These salts are useful intermediates in various organic transformations.

Reaction Pathway:

Caption: Alkylation of the sulfide to a sulfonium salt.

Experimental Protocol: S-Methylation

-

Materials: this compound, Iodomethane (CH₃I), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere.

-

Add iodomethane (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The formation of a precipitate indicates the formation of the sulfonium salt.

-

Filter the solid product, wash with cold dichloromethane, and dry under vacuum.

-

| Reactant | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Iodomethane | Dichloromethane | 25 | 24-48 | Variable |

Table 2: Summary of Alkylation Reaction.

Metal-Catalyzed Cross-Coupling Reactions

While the aryl bromide moiety is the primary site for traditional cross-coupling reactions, the sulfide group can also participate in or influence such transformations. The presence of the sulfur atom can sometimes lead to catalyst inhibition, but under appropriate conditions, C-S bond activation can be achieved.

Potential for C-S Bond Activation

Recent advances in catalysis have shown that C-S bonds in aryl sulfides can be activated and participate in cross-coupling reactions, although this is generally more challenging than C-Br bond activation. Palladium and nickel-based catalysts are often employed for such transformations.

Logical Workflow for C-S Coupling:

Caption: Workflow for potential C-S cross-coupling.

Due to the lack of specific literature examples for the target molecule, a generalized protocol for a related aryl sulfide is provided for conceptual understanding.

Conceptual Protocol: Nickel-Catalyzed C-S Cross-Coupling

-

Materials: Aryl alkyl sulfide, Nickel catalyst (e.g., NiCl₂(dppp)), Grignard reagent, Anhydrous ether.

-

Procedure:

-

To a solution of the aryl alkyl sulfide (1.0 mmol) in anhydrous ether (10 mL) under an inert atmosphere, add the nickel catalyst (5 mol%).

-

Cool the mixture to 0 °C.

-

Slowly add the Grignard reagent (1.2 mmol).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ether, dry the organic layer, and concentrate.

-

Purify by column chromatography.

-

Hydrolysis of the Acetal Group

The 2,2-diethoxyethyl group is an acetal, which serves as a protecting group for an aldehyde. This group is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This reaction does not directly involve the sulfide group but is a key transformation for the overall utility of the molecule.

Reaction Pathway:

Caption: Acid-catalyzed hydrolysis of the diethyl acetal.

Experimental Protocol: Acetal Deprotection

-

Materials: this compound, Acetone, Water, p-Toluenesulfonic acid (PTSA).

-

Procedure:

-

Dissolve this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde can be used in the next step without further purification or purified by column chromatography.

-

| Reactant | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | 2-((4-Bromophenyl)thio)acetaldehyde | PTSA | Acetone/Water | 25 | 2-4 | >95 (Typical) |

Table 3: Summary of Acetal Hydrolysis.

Conclusion

The sulfide group in this compound offers a range of synthetic possibilities. Its oxidation to sulfoxides and sulfones, and its alkylation to sulfonium salts, provide avenues for modifying the electronic and steric properties of the molecule. While direct C-S cross-coupling remains a developing area, the potential for such transformations exists with the appropriate catalytic systems. The facile hydrolysis of the acetal group further enhances the synthetic utility of this compound, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers working with this versatile building block.

Stability of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane under acidic conditions. Based on established principles of organic chemistry, this document outlines the probable degradation pathway, offers a comprehensive theoretical framework for understanding its reactivity, and presents a detailed, albeit hypothetical, experimental protocol for empirical stability testing. This guide is intended to be a valuable resource for researchers working with this compound or structurally similar molecules in acidic environments, particularly in the context of drug development and chemical synthesis.

Introduction

This compound is a molecule of interest in various chemical research domains. Its structure, featuring a thioether linkage and a diethyl acetal group, presents a unique combination of functional groups that dictate its chemical behavior. A critical aspect of its chemical profile is its stability in acidic media, which can significantly impact its synthesis, storage, and application, especially in biological systems where pH variations are common. This guide will explore the anticipated reactivity of this compound in the presence of acid.

Predicted Chemical Stability and Degradation Pathway

The 2,2-diethoxyethyl group is a diethyl acetal. Acetals are generally stable under neutral and basic conditions but are labile in the presence of acid. The acid-catalyzed hydrolysis of acetals is a well-documented reaction that proceeds via a carbocation intermediate.

The proposed degradation pathway for this compound in an acidic aqueous environment is the hydrolysis of the diethyl acetal moiety to yield 4-bromothiophenol and bromoacetaldehyde diethyl acetal, which would be further hydrolyzed to bromoacetaldehyde.

Proposed Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis is expected to proceed through the following steps:

-

Protonation: One of the ethoxy groups of the diethyl acetal is protonated by an acid (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).

-

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to form a hemiacetal intermediate and regenerate the acid catalyst.

-

Repeat of the Process: The second ethoxy group is then protonated and eliminated in a similar fashion, leading to the formation of a protonated aldehyde.

-

Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product.

Data Presentation

As no quantitative experimental data on the acidic stability of this compound has been found in the reviewed literature, a table summarizing such data cannot be provided. Researchers are encouraged to perform the experimental protocols outlined in the following section to generate this valuable information.

Experimental Protocols

To empirically determine the stability of this compound under acidic conditions, the following experimental protocol is proposed.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

-

Phosphate buffered saline (PBS) at various pH values (e.g., pH 4, 5, 6)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal standard (e.g., a structurally similar, stable compound)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Liquid chromatography-mass spectrometry (LC-MS) system for product identification

-

Nuclear magnetic resonance (NMR) spectrometer

-

pH meter

-

Thermostatically controlled water bath or incubator

Stability Study Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Incubation:

-

In separate vials, add a known volume of the stock solution to the different acidic solutions (HCl and PBS buffers) to achieve a final desired concentration (e.g., 100 µg/mL).

-

Include a control sample with the compound in a neutral buffer (e.g., PBS pH 7.4).

-

Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching and Sample Preparation: Immediately neutralize the reaction by adding a suitable base (e.g., sodium bicarbonate solution) to the aliquot. Add the internal standard and dilute with the mobile phase to a suitable concentration for analysis.

-

Analytical Method:

-

HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound. A reverse-phase C18 column is likely to be suitable. The mobile phase could be a gradient of acetonitrile and water. Detection can be performed at a suitable UV wavelength determined from the UV spectrum of the compound.

-

LC-MS Analysis: Use LC-MS to identify the degradation products by comparing their mass spectra with the expected masses of 4-bromothiophenol and bromoacetaldehyde and its derivatives.

-

NMR Analysis: For a more detailed structural elucidation of the degradation products, the reaction can be performed on a larger scale and the products isolated for NMR analysis.

-

Data Analysis

-

Plot the concentration of this compound versus time for each acidic condition.

-

Determine the rate of degradation, which can be used to calculate the half-life (t₁/₂) of the compound under each condition.

Mandatory Visualizations

Caption: Proposed reaction pathway for the acid-catalyzed hydrolysis.

Caption: A logical workflow for the experimental stability assessment.

Conclusion

The presence of a diethyl acetal functional group in the structure of this compound strongly suggests its instability under acidic conditions. The predicted mechanism of degradation is acid-catalyzed hydrolysis, leading to the cleavage of the C-O bonds of the acetal. For researchers and professionals in drug development, this inherent instability is a critical factor to consider in formulation, delivery, and in vivo applications. The provided hypothetical experimental protocol offers a robust framework for quantifying the stability of this compound and identifying its degradation products, thereby enabling informed decisions in research and development processes.

Technical Guide: Solubility of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Solubility of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

This technical guide addresses the solubility of this compound in common organic solvents. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that no quantitative solubility data for this compound in common organic solvents is publicly available.

The information available from various chemical suppliers is limited to basic physical properties such as molecular weight (305.23 g/mol ), boiling point (344.87°C at 760 mmHg), and its liquid form at room temperature[1][2].

In the absence of specific data, this guide provides a general experimental protocol for determining the solubility of a liquid organic compound like this compound. This methodology will enable researchers to generate the necessary quantitative data in-house. Additionally, a template for data presentation and a generalized experimental workflow are provided to guide the research process.

Predicted Solubility Profile (Qualitative)

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made by examining the structure of this compound. The molecule possesses both polar (ether and sulfane groups) and non-polar (bromophenyl and ethyl groups) characteristics. This suggests that it is likely to be soluble in a range of organic solvents. High solubility is expected in moderately polar solvents, and it may also exhibit solubility in both non-polar and polar aprotic solvents. Experimental verification is essential to confirm these predictions.

General Experimental Protocol for Solubility Determination

The following is a standard method for determining the solubility of a liquid solute in various organic solvents at a specified temperature (e.g., 25°C).

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents.

Materials:

-

This compound (solute)

-

A selection of high-purity organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, dimethyl sulfoxide)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of a selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibrate the vials in a constant temperature bath (e.g., 25°C ± 0.1°C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solution to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette.

-

Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any suspended micro-particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-